Eritoran (tetrasodium)

Translational Research Innate Immunity Species Differences

Standard TLR4 antagonists like lipid IVa exhibit species-dependent agonism, confounding multi-species sepsis or inflammation studies. Eritoran tetrasodium (E5564) provides a validated solution. - Uniform antagonism in human, mouse, dog & horse; eliminates cross-species data variability - IC50 = 1.5 nM (LPS-induced TNF-α in human serum); sub-nanomolar potency - Extended plasma half-life (50-63 hrs) enables 12-hourly dosing in chronic disease models - No QTc prolongation in thorough QT study; cardiac safety verified

Molecular Formula C66H122N2Na4O19P2
Molecular Weight 1401.6 g/mol
Cat. No. B12382214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEritoran (tetrasodium)
Molecular FormulaC66H122N2Na4O19P2
Molecular Weight1401.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C66H126N2O19P2.4Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;;;;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);;;;/q;4*+1/p-4/b26-25-;;;;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;;;;/m1..../s1
InChIKeyFEMINZOAAWPBPP-RHMAUSBNSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eritoran (Tetrasodium): Validated TLR4 Antagonist


Eritoran (tetrasodium), also known as E5564, is a synthetic structural analogue of the lipid A portion of bacterial lipopolysaccharide (LPS). It functions as a potent and selective antagonist of Toll-like receptor 4 (TLR4) by binding to the co-receptor MD-2, thereby preventing LPS-induced TLR4 dimerization and downstream pro-inflammatory signaling [1]. Originally developed by Eisai Co., Ltd., eritoran has been extensively evaluated in preclinical and clinical studies for conditions such as severe sepsis, influenza, and metabolic disorders, establishing it as a well-characterized TLR4 inhibitor with a defined safety and pharmacokinetic profile [2].

Risks of Substituting Eritoran (Tetrasodium)


In-class TLR4 antagonists, including natural lipid A analogs and small-molecule inhibitors, exhibit significant variability in species-dependent activity, binding mechanisms, and clinical safety profiles. For instance, the tetra-acylated lipid A precursor lipid IVa acts as a potent agonist in murine models but is inactive or antagonistic in human cells, precluding its use in translational research requiring cross-species consistency [1]. Similarly, small-molecule inhibitors like TAK-242 target an intracellular cysteine residue on TLR4, a mechanism distinct from eritoran's competitive antagonism at the extracellular MD-2 binding site, leading to divergent pharmacological properties [2]. Substituting eritoran with unvalidated alternatives risks irreproducible experimental outcomes and undermines data comparability across studies, particularly when human clinical translation is a priority.

Eritoran (Tetrasodium) Comparison Evidence


Cross-Species TLR4 Antagonism vs. Lipid IVa

Eritoran exhibits consistent TLR4 antagonistic activity across human, murine, canine, and equine species, in stark contrast to the structurally related lipid IVa, which demonstrates species-dependent agonism (proinflammatory in mouse cells) or antagonism (inactive/antagonistic in human macrophages). This species consistency makes eritoran the preferred reference ligand for molecular modeling and cross-species translational studies [1].

Translational Research Innate Immunity Species Differences

Prolonged Half-Life for Intermittent Dosing

Eritoran demonstrates a remarkably long pharmacokinetic half-life of 50.4 to 62.7 hours in healthy volunteers following continuous intravenous infusion, enabling intermittent dosing regimens while maintaining uninterrupted blockade of high-dose LPS [1][2]. This prolonged half-life contrasts with the short pharmacodynamic half-life of LPS itself, making eritoran suitable for sustained TLR4 antagonism in chronic or subacute inflammatory models.

Pharmacokinetics Drug Development In Vivo Studies

Potent Inhibition of LPS-Induced TNF-α

In human serum, eritoran inhibits LPS-induced TNF-α production with an IC50 of 1.5 nM (pIC50 = 8.82), demonstrating sub-nanomolar potency [1]. This level of potency is comparable to or exceeds that reported for other TLR4 antagonists, such as TAK-242, which exhibits IC50 values ranging from 11 to 33 nM for TNF-α inhibition in human PBMCs [2].

In Vitro Pharmacology Cytokine Inhibition TLR4 Signaling

Favorable Cardiac Safety Profile

In a thorough QT/QTc study, eritoran at a supratherapeutic dose of 84 mg (approximately 3-fold the therapeutic dose) showed a placebo-corrected change from baseline in QTcF (ΔΔQTcF) of only 2.1 ms, with the upper bound of the 95% one-sided confidence interval below 5 ms, thus excluding a clinically significant effect on cardiac repolarization [1]. This contrasts with many small-molecule TLR4 inhibitors, for which cardiac safety data may be limited or less favorable.

Safety Pharmacology Cardiotoxicity Clinical Trials

Eritoran (Tetrasodium) Application Scenarios


Cross-Species Translational Inflammation Research

Investigators requiring consistent TLR4 antagonism across human, murine, canine, and equine species for comparative efficacy or toxicology studies should prioritize eritoran due to its uniform antagonistic activity profile [1]. Lipid IVa, a structurally related alternative, exhibits species-dependent agonism/antagonism, confounding data interpretation in multi-species programs.

Less Frequent Dosing for Chronic In Vivo Studies

For long-term inflammatory disease models (e.g., metabolic syndrome, chronic infection), eritoran's extended half-life (50-63 hours) allows for 12-hourly intermittent dosing while maintaining continuous TLR4 blockade [2][3]. This reduces animal handling stress and labor costs compared to compounds requiring continuous infusion or more frequent injections.

High-Throughput In Vitro Potency Assays

With an IC50 of 1.5 nM against LPS-induced TNF-α in human serum, eritoran provides sub-nanomolar potency for cell-based and biochemical assays [4]. This high potency minimizes compound consumption and reduces the risk of solvent or vehicle interference at higher concentrations.

Cardiovascular Safety Pharmacology Studies

Eritoran's favorable cardiac safety profile, demonstrated by a thorough QT study excluding QTc prolongation at supratherapeutic doses, makes it suitable for integration into cardiovascular safety assessments or for use in models where cardiac liability is a concern [5]. This reduces the need for dedicated safety pharmacology screens early in development.

Technical Documentation Hub

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